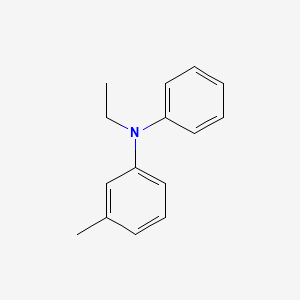![molecular formula C19H13NO2 B14370985 6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one CAS No. 89984-88-3](/img/structure/B14370985.png)
6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one is a heterocyclic aromatic compound belonging to the class of benzo[a]phenoxazines. These compounds are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 6-chloro-5H-benzo[a]phenoxazin-5-one with cyclopropylamine in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the context of anticancer research . Additionally, the compound’s photophysical properties enable it to act as a photosensitizer, generating reactive oxygen species upon light irradiation, which can induce oxidative damage in target cells .
Comparación Con Compuestos Similares
6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one can be compared with other similar compounds such as:
Nile Red (9-(diethylamino)-5H-benzo[a]phenoxazin-5-one): Known for its use in studying biological membranes and proteins.
Actinomycin D: Contains a phenoxazine moiety and functions as both an antibiotic and anticancer agent.
Cresyl Violet and Oxazine 720: Common dyes belonging to the benzo[a]phenoxazine class, used in various imaging and staining applications.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties compared to other phenoxazine derivatives.
Propiedades
Número CAS |
89984-88-3 |
|---|---|
Fórmula molecular |
C19H13NO2 |
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
6-cyclopropylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C19H13NO2/c21-18-13-6-2-1-5-12(13)17-19(16(18)11-9-10-11)22-15-8-4-3-7-14(15)20-17/h1-8,11H,9-10H2 |
Clave InChI |
KDYHILZWMQKXKU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C3C(=NC4=CC=CC=C4O3)C5=CC=CC=C5C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
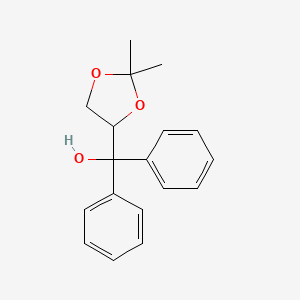
![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14370914.png)
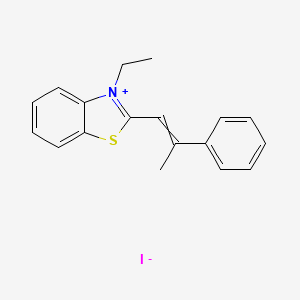
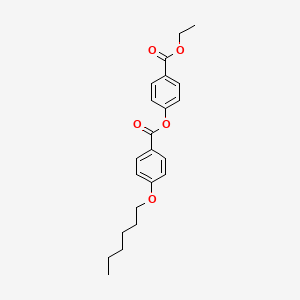
![[(4-Phenoxybutane-1-sulfinyl)methyl]benzene](/img/structure/B14370948.png)

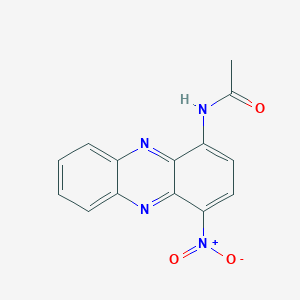
![2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14370972.png)


![3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide](/img/structure/B14370990.png)
